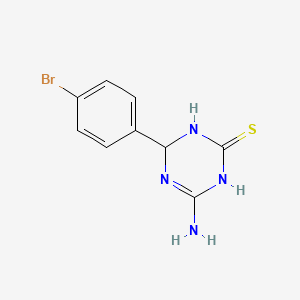

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-2-(4-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVGWCKMSFLCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the desired triazine ring . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.

Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells . The thiol group can also form covalent bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity of the triazine ring, facilitating nucleophilic substitution reactions.

- Meta vs. para substitution : The 4-bromophenyl derivative (para) exhibits symmetrical electronic distribution compared to the 3-bromophenyl (meta) analogue, affecting dipole moments and crystal packing .

Steric and Solubility Considerations

Key Observations :

- Thienyl substituents (sulfur-containing) improve solubility compared to purely aromatic systems due to polarizable sulfur atoms .

Biological Activity

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antitumor, and anti-inflammatory effects.

- Molecular Formula : C7H7BrN4OS

- Molecular Weight : 275.13 g/mol

- Structure : The compound features a triazine ring substituted with a bromophenyl group and a thiol functional group, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to 4-amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit significant antimicrobial properties. A systematic review highlighted that triazine derivatives can inhibit various bacterial strains, suggesting that this compound may also possess similar effects due to its structural characteristics .

2. Antitumor Activity

The compound has shown potential as an antitumor agent. Studies have indicated that triazine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival .

3. Anti-inflammatory Activity

Triazine derivatives are known for their anti-inflammatory properties. Research has demonstrated that compounds in this class can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is significant in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation of cancer cells | |

| Anti-inflammatory | Decreased IL-6 and TNF-α levels |

Case Study: Antimicrobial Efficacy

A study conducted on various triazine derivatives demonstrated that compounds with similar structures to 4-amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study: Antitumor Mechanism

Another investigation focused on the antitumor effects of triazine derivatives revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This was particularly noted in studies involving breast and lung cancer cell lines, where treated cells showed significant reductions in viability compared to controls .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer:

The compound can be synthesized via one-pot, three-component reactions using cyanamide, aldehydes, and thiourea derivatives. Microwave-assisted methods under solvent-free conditions significantly improve yield (80–95%) and reduce reaction time (15–30 minutes) compared to conventional heating . For example:

Step 1: React 4-bromobenzaldehyde with cyanamide and 4-amino-1,2,4-triazole-3-thiol in ethanol under reflux.

Step 2: Use acetic acid as a catalyst to facilitate cyclocondensation.

Purification: Crystallize the product from ethanol, yielding clathrates confirmed via X-ray diffraction .

Basic: How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- X-ray crystallography confirms the tautomeric form (1,6-dihydro vs. 5,6-dihydro) and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) reveals desolvation temperatures (e.g., ethanol clathrates lose solvent at ~120°C), with irreversible crystal structure changes post-desolvation .

- FT-IR and NMR validate functional groups:

- S-H stretch: ~2550 cm⁻¹ (IR).

- Aromatic protons: δ 7.2–7.8 ppm (¹H NMR) .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

- Antithyroid activity: Screen via iodine uptake inhibition assays in rat thyroid cells (IC₅₀ values comparable to propylthiouracil) .

- Antimalarial potential: Test against Plasmodium falciparum cultures (e.g., triazine-thiol derivatives show EC₅₀ < 1 µM) .

- Cytotoxicity profiling: Use MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?

Methodological Answer:

- Modify substituents: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to enhance binding to target enzymes .

- Thiol vs. methylthio substitution: Thiol groups improve antithyroid activity by 2–3-fold compared to methylthio analogs .

- Triazine ring rigidity: Introduce fused rings (e.g., pyridine) to enhance metabolic stability .

Advanced: What mechanistic insights exist for its pharmacological activity?

Methodological Answer:

- Thyroid peroxidase inhibition: Molecular docking studies show hydrogen bonding between the thiol group and the enzyme’s heme iron .

- Antiparasitic action: Triazine-thiols disrupt folate biosynthesis by competitively inhibiting dihydrofolate reductase (DHFR) .

- Cellular uptake: Radiolabeled analogs (e.g., ³⁵S) quantify intracellular accumulation in target tissues .

Advanced: How is this compound utilized in materials science research?

Methodological Answer:

- OLED intermediates: The bromophenyl-triazine core serves as an electron-transport layer.

Advanced: What strategies improve solubility and bioavailability?

Methodological Answer:

- Salt formation: React with sodium hydroxide to form water-soluble sodium thiolate salts (solubility >10 mg/mL in PBS) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

- Prodrug design: Mask the thiol group as a disulfide (e.g., with glutathione) for redox-activated delivery .

Advanced: How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

- pH stability: Use HPLC to monitor degradation (t₁/₂ = 24 hours at pH 1.2 vs. t₁/₂ = 48 hours at pH 7.4) .

- Thermal decomposition: TGA/DSC shows decomposition onset at 220°C, forming 4-bromobenzonitrile and H₂S as byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.